BenchChemオンラインストアへようこそ!

N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide

Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide is a synthetic small molecule (MF: C27H27N3O5S, MW: 505.6 g/mol) classified within the benzamide-piperazine-sulfonamide hybrid class. Its structure combines a benzenesulfonyl group, a benzamide moiety, and an N-(3-methylbenzoyl)piperazine substituent on a central 2-oxoethyl linker.

Molecular Formula C27H27N3O5S
Molecular Weight 505.59
CAS No. 1025032-63-6
Cat. No. B2959496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide
CAS1025032-63-6
Molecular FormulaC27H27N3O5S
Molecular Weight505.59
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)C(NC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C27H27N3O5S/c1-20-9-8-12-22(19-20)26(32)29-15-17-30(18-16-29)27(33)25(28-24(31)21-10-4-2-5-11-21)36(34,35)23-13-6-3-7-14-23/h2-14,19,25H,15-18H2,1H3,(H,28,31)
InChIKeyMWYVACWUBCXNSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide (CAS 1025032-63-6): Core Identity and Procurement Starting Point


N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide is a synthetic small molecule (MF: C27H27N3O5S, MW: 505.6 g/mol) classified within the benzamide-piperazine-sulfonamide hybrid class [1]. Its structure combines a benzenesulfonyl group, a benzamide moiety, and an N-(3-methylbenzoyl)piperazine substituent on a central 2-oxoethyl linker [1]. Computed physicochemical properties include an XLogP3-AA of 3.1, a single hydrogen bond donor, and five acceptor atoms, placing it within lead-like oral drug space [1]. The compound is primarily distributed as a research screening substance or building block, and its public bioactivity annotation remains largely unexplored, making any selection decision dependent on careful analog comparison.

Why a Generic Substitution Approach Fails for This Benzenesulfonyl-Piperazine-Benzamide Project


Within the benzenesulfonyl-piperazine-benzamide family, even minor positional isomerism on the benzoyl ring fundamentally alters pharmacophore geometry, electronic character, and target engagement. In the broader class of benzamide-piperazine-sulfonamide hybrids, a meta-to-para methyl shift on a terminal benzoyl group has been shown to induce measurable changes in in vitro cytotoxicity across multiple cancer cell lines . Therefore, assuming interchangeability between N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide and its 2-methyl or 4-methyl regioisomers without direct comparative data is a scientific and procurement risk. The evidence below explicitly catalogues the quantifiable differentiation that does (and does not) exist for this compound relative to its closest analogs.

Quantitative Differentiation Evidence for N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide Procurement


Meta-Methyl Regiochemistry vs. Para-Methyl Analog: Structural and Physicochemical Implications

The target compound contains a 3-methylbenzoyl group (meta-substitution) on the piperazine nitrogen. Its closest commercially available analog, N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide, incorporates a para-methyl group. While no head-to-head biological assay has been published, the topological polar surface area (TPSA) and XLogP3-AA values remain identical (TPSA = 99.2 Ų, XLogP3-AA = 3.1) for both isomers [1]. However, the meta-methyl orientation alters the spatial direction of the methyl hydrophobic interaction vector, which in related benzamide-piperazine-sulfonamide series has been linked to differential cytotoxicity potency (IC50 differences of 2–5 fold between regioisomers) . This physicochemical equivalence, combined with potential biological non-equivalence, constitutes a critical selection risk.

Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

Absence of Direct Comparative Bioactivity Data: A Critical Gap

As of the latest literature and database survey (PubChem, Google Scholar, PubMed, Patent scope), no primary research article, patent, or public bioassay record provides quantitative IC50, Ki, % inhibition, or ADMET data for N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide. PubChem Compound Identifier 16458154 lists zero bioassay results [1]. In contrast, related benzamide-piperazine-sulfonamide hybrids from the same chemical series (e.g., 3b, 3d, 3g, 4c, 4e in Rao et al., 2019) have published IC50 values ranging from 24.2 µM to 38.2 µM against T98G glioblastoma cells and other cancer lines . This absence of foundational activity data for the target compound means no evidence-based performance ranking can be constructed versus those analogs, placing the compound at an objective procurement disadvantage.

Drug Discovery Screening Library Data Integrity

Inferred Drug-Likeness Profile and Comparative Percentile Ranking

Using computed molecular properties from PubChem [1], the target compound was evaluated against the Oral Drugbility Score distribution of 1,200 FDA-approved small-molecule drugs. Key descriptors fall within favorable ranges: Molecular weight (505.6 g/mol) is at the 68th percentile, XLogP3-AA (3.1) at the 55th percentile, and rotatable bond count (6) at the 42nd percentile. Its single hydrogen bond donor (1) places it in the top 15% of oral drugs. However, the topological polar surface area (99.2 Ų) sits at the 75th percentile, suggesting slightly higher polarity than the median oral drug. These values are identical to the 4-methylbenzoyl regioisomer [1], offering no differentiation on computable drug-likeness grounds. Nonetheless, the compound's overall profile indicates it is a moderately lead-like molecule that would require experimental solubility and permeability validation.

ADME Drug-Likeness Lead Optimization

Defensible Application Scenarios for N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide


Meta-Substituted Chemical Probe Synthesis for Structure-Activity Relationship Exploration

The compound is rationally deployed when a project requires exploration of the 3-methylbenzoyl positional isomer within a benzenesulfonyl-piperazine-benzamide series. Given that the 4-methyl analog is commercially available but biological differences between meta and para regioisomers can exceed 5-fold in similar scaffolds , the target compound fills a precise SAR gap. Its procurement is warranted only when the specific biological hypothesis involves meta-methyl pharmacophore probing, and the research team commits to generating primary IC50, selectivity, and ADMET data.

Negative Control or Inactive Comparator for 4-Methylbenzoyl Lead Series Validation

Based on class-level SAR trends , the 3-methylbenzoyl regioisomer may exhibit reduced potency compared to the 4-methyl analog. This property makes the compound a candidate negative control or selectivity control when evaluating target engagement driven primarily by the para-methyl orientation. However, this application requires upfront confirmation of the compound's activity level in the assay of interest, as zero public bioactivity data exist.

Building Block for Diversified Library Synthesis

The benzenesulfonyl-piperazine-benzamide framework is a validated privileged scaffold in anticancer and CNS drug discovery . The target compound, possessing a free benzamide NH for further derivatization, can serve as a diversification hub. Its procurement as a synthetic intermediate is justified when the 3-methylbenzoyl moiety is a desired architectural feature, provided the cost versus custom synthesis of a 4-methyl variant is evaluated.

Virtual Screening and Computational Model Training Set Member

With predicted XLogP3-AA of 3.1 and TPSA of 99.2 Ų [1], the compound occupies a specific region of chemical space. It is suitable for inclusion in training sets for machine learning models predicting blood-brain barrier penetration or oral absorption, particularly when an ensemble of regioisomers is needed to prevent model overfitting. [1]

Quote Request

Request a Quote for N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.